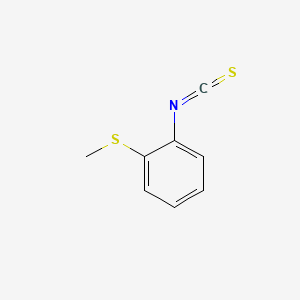

2-(Methylthio)phenyl isothiocyanate

Beschreibung

Overview of Isothiocyanates in Chemical and Biological Contexts

Isothiocyanates are a class of organic compounds known for their distinctive chemical properties and significant biological roles. foodandnutritionjournal.org They are largely recognized for the pungent flavor and aroma of cruciferous vegetables. nih.gov

The defining feature of an isothiocyanate is the functional group -N=C=S, where 'R' can be an aliphatic or aromatic side chain. nih.gov This group gives the molecule its characteristic reactivity. chembk.com Isothiocyanates are considered weak electrophiles, with the carbon atom of the -N=C=S group being susceptible to attack by nucleophiles. mdpi.com The geometry of the aryl isothiocyanate functional group, C−N=C, has a bond angle of approximately 165°. mdpi.com

Isothiocyanates are naturally occurring compounds found predominantly in plants of the Brassicaceae family, which includes vegetables like broccoli, cabbage, and kale. chembk.comscbt.com These compounds are not present in their active form within intact plant cells. nih.gov They are stored as stable precursors called glucosinolates. nih.gov When the plant tissue is damaged, for instance by chewing or cutting, an enzyme called myrosinase is released. scbt.com Myrosinase hydrolyzes the glucosinolates, leading to the formation of isothiocyanates and other breakdown products. scbt.commdpi.com This process is a key part of the plant's defense system. scbt.com There are over 120 different glucosinolates identified, each giving rise to a unique isothiocyanate. scbt.comnih.gov

Table 1: Common Isothiocyanates and Their Glucosinolate Precursors

| Isothiocyanate | Glucosinolate Precursor | Common Food Source(s) |

| Sulforaphane (B1684495) | Glucoraphanin | Broccoli, Cauliflower |

| Allyl isothiocyanate | Sinigrin | Mustard seeds |

| Phenethyl isothiocyanate (PEITC) | Gluconasturtiin | Watercress, Broccoli |

| Erucin | Glucoerucin | Broccoli, Rocket (Arugula) |

| Iberverin | Glucoiberin | Broccoli |

This table is based on information from multiple sources. mdpi.comnist.gov

The production of isothiocyanates upon tissue damage serves as a potent defense mechanism for plants against a variety of threats. ontosight.aiscbt.com These compounds exhibit antimicrobial and insecticidal properties, deterring herbivores and inhibiting the growth of pathogenic microorganisms. ontosight.aichembk.com The defense response can involve direct toxicity to pests and pathogens or the induction of defense-related genes within the plant. chembk.com Factors such as environmental stress, wounding, or insect attacks can trigger an increase in isothiocyanate production. chembk.com

Specific Context of Phenyl Isothiocyanate Derivatives in Research

Phenyl isothiocyanate (PITC) and its derivatives are of significant importance in analytical biochemistry. A key application is in the pre-column derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. foodandnutritionjournal.org PITC reacts with the amino group of amino acids to form phenylthiocarbamyl (PTC) derivatives. This chemical modification allows for the sensitive detection of amino acids, with detection limits reaching below the picomole level. foodandnutritionjournal.org This technique enables the accurate and reproducible quantification of amino acids from complex biological samples like plasma and urine, as well as from food and feed. foodandnutritionjournal.org

Research Trajectory and Emerging Significance of 2-(Methylthio)phenyl Isothiocyanate

This compound is a recognized chemical compound with the formula C₈H₇NS₂. scbt.com It is a derivative of phenyl isothiocyanate, characterized by a methylthio group at the ortho position of the phenyl ring. ontosight.ai

Information from chemical databases indicates that it can be synthesized from 2-(methylthio)aniline, often through a reaction with thiophosgene (B130339) or carbon disulfide. ontosight.aichembk.com Its primary role in academic research appears to be as a reagent in organic synthesis, particularly for the preparation of various heterocyclic compounds. ontosight.ai

While the broader class of isothiocyanates is known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific research into the biological effects of this compound is limited. ontosight.aimdpi.com The presence of the methylthio group is expected to modulate its biological activity compared to the parent phenyl isothiocyanate, but detailed studies are not widely published. ontosight.ai The research trajectory for this specific compound is still in its early stages, with its potential as a lead compound for drug development being an area for future investigation. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isothiocyanato-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIODOISHDGRELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199332 | |

| Record name | 2-(Methylthio)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51333-75-6 | |

| Record name | 2-(Methylthio)phenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Pharmacological Activities of 2 Methylthio Phenyl Isothiocyanate

Anticancer and Chemopreventive Activities

Isothiocyanates are recognized as some of the most effective known chemopreventive agents, demonstrating the ability to prevent cancer in various animal models. frontiersin.orgnih.gov Their anticancer effects are attributed to a variety of mechanisms, including the modulation of enzymes involved in carcinogen metabolism and the induction of programmed cell death (apoptosis) in cancer cells. frontiersin.orgmdpi.com

Modulation of Phase I and Phase II Detoxification Enzymes

A primary mechanism of the chemopreventive activity of isothiocyanates involves the modulation of phase I and phase II metabolic enzymes. nih.govmdpi.com Phase I enzymes, such as cytochrome P450s, can activate procarcinogens into their ultimate carcinogenic forms, while phase II enzymes, like Glutathione (B108866) S-Transferases and NAD(P)H:quinone oxidoreductase 1, primarily detoxify these harmful substances, facilitating their excretion. nih.govmdpi.com

There is currently no direct research available on the induction of Glutathione S-Transferases (GSTs) by 2-(Methylthio)phenyl isothiocyanate. However, numerous studies have established that various isothiocyanates are substrates for and can induce the activity of GSTs. mdpi.comomicsdi.orgcapes.gov.br GSTs catalyze the conjugation of glutathione to electrophilic compounds, making them more water-soluble and easier to excrete. mdpi.com

Studies on phenethyl isothiocyanate (PEITC) have shown that its metabolic fate is modulated by GSTs. nih.gov While some research indicates that PEITC can induce phase II detoxification enzymes, including GSTs, other studies suggest that inhibiting GST activity can actually potentiate the cytotoxic effects of PEITC in cancer cells. nih.govnih.gov For instance, in cholangiocarcinoma cells, the sensitivity to PEITC was associated with GST activity, and inhibiting GSTs enhanced the compound's cytotoxic effects. nih.gov This suggests a complex relationship where GSTs are involved in the detoxification and elimination of isothiocyanates. nih.gov Research on various isothiocyanates has demonstrated their role as substrates for several human GST isoforms, with GST M1-1 and P1-1 being generally the most efficient catalysts in their conjugation. omicsdi.orgcapes.gov.br

Specific data on the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) by this compound are not available in the current scientific literature. NQO1 is a critical phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, protecting cells from electrophiles and oxidative stress.

However, other isothiocyanates have been shown to be potent inducers of NQO1. For example, exposure of human lung adenocarcinoma cells to isothiocyanates like sulforaphane (B1684495) and PEITC has led to the upregulation of NQO1. mdpi.com Similarly, allyl isothiocyanate (AITC) has been observed to induce the expression of Nrf2 and NQO1 in human bronchial epithelial cells, suggesting a mechanism for its protective effects against oxidative stress. nih.gov The induction of NQO1 is a key component of the chemopreventive action of many isothiocyanates.

There is no specific information regarding the interaction of this compound with cytochrome P450 (CYP) enzymes. These phase I enzymes are crucial in the metabolic activation of many procarcinogens. nih.govplos.org The inhibition of specific CYP isoforms is a key mechanism by which some isothiocyanates exert their chemopreventive effects. nih.gov

Phenethyl isothiocyanate (PEITC) has been extensively studied for its inhibitory effects on various human CYP isoforms. Research has shown that PEITC can inhibit multiple CYPs, thereby preventing the activation of carcinogens like the tobacco-specific nitrosamine (B1359907) NNK. nih.govnih.gov For example, PEITC competitively inhibits CYP1A2 and noncompetitively inhibits CYP2B6 and CYP2C9. nih.gov It also acts as a mechanism-based inactivator of CYP2E1. nih.gov Other isothiocyanates, including phenyl isothiocyanate (PITC), have demonstrated a dose-dependent inhibition of CYP1A1 and CYP1A2 activity. nih.gov This inhibition of carcinogen-activating enzymes is a critical aspect of the anticancer properties of isothiocyanates. nih.govnih.gov

| CYP Isoform | Type of Inhibition | Inhibition Constant (Ki) |

|---|---|---|

| CYP1A2 | Competitive | 4.5 +/- 1.0 µM |

| CYP2A6 | Competitive | 18.2 +/- 2.5 µM |

| CYP2B6 | Noncompetitive | 1.5 +/- 0.0 µM |

| CYP2C9 | Noncompetitive | 6.5 +/- 0.9 µM |

| CYP2C19 | Noncompetitive | 12.0 +/- 3.2 µM |

| CYP2D6 | Noncompetitive | 28.4 +/- 7.9 µM |

| CYP2E1 | Noncompetitive | 21.5 +/- 3.4 µM |

| CYP3A4 | Mixed | 34.0 +/- 6.5 µM (competitive), 63.8 +/- 12.5 µM (noncompetitive) |

Apoptosis Induction Mechanisms

Inducing apoptosis in malignant cells is a key strategy for cancer prevention and treatment. nih.govresearchwithrutgers.com Many isothiocyanates have been shown to trigger this process in various cancer cell lines. frontiersin.org

Direct evidence for caspase activation by this compound is currently lacking. Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.

Studies on other isothiocyanates provide strong evidence for this mechanism. Phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis in cervical cancer cells and human hepatoma cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspases, particularly caspase-3. frontiersin.orgresearchgate.netnih.gov Research has demonstrated that PEITC treatment leads to a dose-dependent increase in the activities of caspase-3, caspase-8, and caspase-9 in cervical cancer cells. frontiersin.org Similarly, other structurally related isothiocyanates, such as phenylmethyl isothiocyanate and phenylbutyl isothiocyanate, induce apoptosis in HeLa cells through a caspase-3-dependent pathway. nih.gov This process often involves the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of active caspase-3. nih.gov

| Caspase | Effect of PEITC Treatment | Observation |

|---|---|---|

| Caspase-3 | Increased Activity | Significant, dose-dependent activation. frontiersin.org |

| Caspase-8 | Increased Activity | Substantial, dose-dependent activation. frontiersin.org |

| Caspase-9 | Increased Activity | Substantial, dose-dependent activation. frontiersin.org |

Regulation of Bcl-2 Proteins

The regulation of Bcl-2 family proteins is a critical mechanism in the control of apoptosis. However, specific studies detailing the interaction between this compound and Bcl-2 proteins have not been identified in the existing body of scientific research. Research on other isothiocyanates has shown effects on Bcl-2 family members, but these findings cannot be directly attributed to this compound without specific experimental evidence.

Cell Cycle Modulation

The potential for this compound to modulate the cell cycle remains an area requiring investigation. Comprehensive searches of scientific databases have not yielded studies that specifically examine the effects of this compound on cell cycle progression or the expression of key cell cycle regulatory proteins. While other isothiocyanates have been shown to induce cell cycle arrest in various cancer cell lines, the specific activity of this compound in this regard is yet to be determined. frontiersin.org

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. There is currently no direct scientific evidence from studies on this compound to suggest that it possesses anti-angiogenic properties. Although the parent compound, phenyl isothiocyanate (PITC), has been shown to inhibit endothelial cell migration and tube formation, specific research on the 2-methylthio substituted variant is necessary to ascertain its potential as an angiogenesis inhibitor.

Suppression of Cell Invasion and Metastasis

The effect of this compound on the suppression of cell invasion and metastasis has not been specifically documented in the scientific literature. While the broader class of isothiocyanates has been investigated for anti-metastatic properties, these findings are not directly transferable to this compound. nih.gov Further research is required to explore the potential of this specific compound to inhibit the processes of cancer cell invasion and spread.

Antimicrobial Activities

Antibacterial Effects

Specific studies on the antibacterial effects of this compound are limited. However, research on its parent compound, phenyl isothiocyanate (PITC), provides some insight into the potential antibacterial properties of this class of compounds.

A study on phenyl isothiocyanate (PITC) demonstrated its antibacterial activity against both Escherichia coli and Staphylococcus aureus. benthamdirect.comnih.govresearchgate.net The minimum inhibitory concentration (MIC) of PITC was found to be 1000 µg/mL for both bacterial strains. benthamdirect.comnih.govresearchgate.net The study also explored the mechanism of action, revealing that PITC can disrupt the bacterial cell membrane, leading to changes in surface properties, loss of membrane integrity, and ultimately, cell death. benthamdirect.comnih.govresearchgate.net

Furthermore, the combination of PITC with certain antibiotics showed synergistic effects. For instance, when combined with ciprofloxacin (B1669076) and erythromycin (B1671065) against S. aureus, an enhanced antimicrobial efficacy was observed. benthamdirect.comnih.gov

It is important to note that these findings are for the parent compound, phenyl isothiocyanate. While it is plausible that this compound may exhibit similar antibacterial properties, dedicated studies are essential to determine its specific spectrum of activity, potency, and mechanisms of action. The addition of a methylthio group to the phenyl ring could influence its biological activity.

| Compound | Bacterial Strain | Activity | Source |

| Phenyl Isothiocyanate (PITC) | Escherichia coli | MIC: 1000 µg/mL | benthamdirect.comnih.govresearchgate.net |

| Phenyl Isothiocyanate (PITC) | Staphylococcus aureus | MIC: 1000 µg/mL | benthamdirect.comnih.govresearchgate.net |

Mechanisms Involving Thiol Group Reactivity (e.g., Glutathione, Sulfhydryl Enzymes)

The bioactivity of isothiocyanates is largely driven by their electrophilic central carbon atom, which readily reacts with cellular thiols. nih.gov A primary target for this reaction is glutathione (GSH), a crucial and abundant antioxidant in the body. nih.govnih.gov Isothiocyanates react with the cysteinyl thiol group of GSH to form dithiocarbamate (B8719985) adducts. nih.govnih.gov This process, known as thiocarbamoylation, can lead to a significant depletion of cellular GSH. nih.gov The resulting glutathione conjugates may then be actively transported out of the cell, further reducing the cell's antioxidant capacity. nih.govnih.gov This depletion of glutathione is a critical factor in the induction of apoptosis (programmed cell death) observed with some isothiocyanates. nih.gov Beyond glutathione, isothiocyanates can also interact with the sulfhydryl groups present in various enzymes, potentially altering their function. nih.gov

Membrane Damage and Leakage of Cellular Metabolites

Studies on isothiocyanates, such as 2-phenylethyl isothiocyanate (PEITC), have demonstrated a direct impact on the integrity of cellular membranes. nih.govnih.govresearchgate.net Treatment with these compounds can lead to damage of the cell membrane's permeability barrier. nih.govnih.gov This damage results in the leakage of essential intracellular components, such as electrolytes and metabolites, which can be measured by the release of substances that absorb light at 260 nm (OD260), indicative of nucleic acid loss. nih.govnih.gov This disruption of membrane integrity is a key mechanism underlying the potent antifungal activity of these compounds. nih.gov

Antifungal Activities

Isothiocyanates are recognized as potent antifungal agents effective against a wide range of fungi, including both human and plant pathogens. nih.govresearchgate.net Their activity has been documented against species such as Alternaria alternata, a fungus responsible for black spot disease in fruits. nih.govnih.gov The antifungal effects are often dose-dependent, with higher concentrations leading to significant inhibition of both fungal spore germination and mycelial growth. nih.govnih.gov The primary mechanism for this activity is the disruption of cell membrane integrity, as detailed previously. nih.gov

Table 1: Antifungal Activity of Select Isothiocyanates

| Isothiocyanate | Fungal Species | Observed Effect | Reference |

| 2-Phenylethyl isothiocyanate (PEITC) | Alternaria alternata | Inhibition of spore germination and mycelial growth; membrane damage. | nih.govnih.gov |

| Allyl isothiocyanate | Various | General antifungal activity. | mdpi.com |

| Benzyl (B1604629) isothiocyanate | Various | General antifungal activity. | mdpi.com |

| Sulforaphane | Various | General antifungal activity. | mdpi.com |

Antiparasitic Activities

The biological activities of glucosinolate derivatives, the family of compounds from which isothiocyanates are derived, extend to antiparasitic effects. researchgate.net These natural compounds have been recognized for their potential to combat various parasites, adding another dimension to their pharmacological profile. researchgate.net

Anti-inflammatory Effects

Aryl isothiocyanates have demonstrated notable anti-inflammatory properties. Research has shown that compounds like phenyl isothiocyanate and 2-methoxyphenyl isothiocyanate are effective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are mediators of inflammation. nih.gov By inhibiting this enzyme, these isothiocyanates can effectively suppress a major inflammatory response pathway. nih.gov The anti-inflammatory mechanisms of the broader isothiocyanate class, including the well-studied sulforaphane, also involve the modulation of leukocyte function and the suppression of pro-inflammatory signaling molecules. nih.gov

Table 2: Anti-inflammatory Activity of Phenyl Isothiocyanate Derivatives

| Compound | Target | Activity | Reference |

| Phenyl isothiocyanate | COX-2 Enzyme | ~99% inhibition at 50 μM | nih.gov |

| 2-Methoxyphenyl isothiocyanate | COX-2 Enzyme | ~99% inhibition at 50 μM | nih.gov |

| Indomethacin (Control) | COX-2 Enzyme | 98.9% inhibition at 10 μM | nih.gov |

Neurodegenerative Disease Protection Potential

Isothiocyanates are considered promising agents for neuroprotection due to their ability to cross the blood-brain barrier and counteract several pathological mechanisms common in neurodegenerative disorders. mdpi.comresearchgate.net Conditions like Parkinson's and Alzheimer's disease are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. nih.govnih.gov Isothiocyanates, including phenethyl isothiocyanate (PEITC) and sulforaphane, can provide protection by activating the Nrf2 pathway, a key regulator of cellular antioxidant defenses. mdpi.comresearchgate.net This activation helps to mitigate oxidative damage and reduce inflammation within the brain, potentially slowing the progression of neurodegeneration. mdpi.comresearchgate.net

Impact on Lipid Metabolism and Atherosclerosis

Research has highlighted the potential of isothiocyanates to favorably impact lipid metabolism and protect against atherosclerosis. mdpi.com In animal studies using mice fed a high-fat and high-cholesterol diet, supplementation with phenethyl isothiocyanate (PEITC) led to several beneficial outcomes. These included a reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). mdpi.com Furthermore, PEITC supplementation was associated with a decrease in the area of atherosclerotic plaques in blood vessels. mdpi.com These findings suggest that isothiocyanates may help prevent the buildup of lipids that leads to the hardening and narrowing of arteries. mdpi.com

Table 3: Effects of Phenethyl Isothiocyanate (PEITC) on Serum Lipid Profile in Mice on a High-Fat/Cholesterol Diet

| Parameter | Effect of PEITC Supplementation | Reference |

| Total Cholesterol (TC) | Reduced | mdpi.com |

| Triglycerides (TG) | Reduced | mdpi.com |

| LDL-Cholesterol (LDL-C) | Reduced | mdpi.com |

| Atherosclerotic Plaque Area | Reduced | mdpi.com |

Table of Mentioned Compounds

Mechanistic Investigations and Molecular Interactions

Electrophilic Reactivity of the Isothiocyanate Moiety with Biological Nucleophiles

The isothiocyanate group (–N=C=S) is the cornerstone of the biological activity of 2-(Methylthio)phenyl isothiocyanate. The central carbon atom of this functional group is highly electrophilic, meaning it is electron-deficient and readily seeks out and reacts with nucleophiles, which are electron-rich molecules. nih.govuzhnu.edu.ua In a biological context, this makes the isothiocyanate moiety a target for various endogenous molecules that possess nucleophilic centers.

Key biological nucleophiles include the thiol groups (–SH) of cysteine residues within proteins and in the antioxidant molecule glutathione (B108866), as well as the amino groups (–NH2) of lysine (B10760008) residues in proteins. The reaction, known as thiocarbamoylation, involves the nucleophilic attack of the sulfur or nitrogen atom on the electrophilic carbon of the isothiocyanate. nih.gov This forms a covalent bond, resulting in the formation of a dithiocarbamate (B8719985) adduct when reacting with a thiol. nih.gov This covalent modification of proteins can alter their structure and function, which is a primary mechanism through which isothiocyanates exert their biological effects.

Interactions with Glutathione and the Mercapturic Acid Pathway

One of the most significant interactions of isothiocyanates within the body is their reaction with glutathione (GSH), a tripeptide that is the most abundant intracellular thiol and a critical component of cellular antioxidant defense systems. The electrophilic carbon of this compound readily reacts with the nucleophilic thiol group of glutathione, a reaction that can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This initial conjugation forms a glutathione S-conjugate.

This conjugate is the first step in a major detoxification pathway known as the mercapturic acid pathway. researchgate.netnih.gov The purpose of this pathway is to convert xenobiotics (foreign compounds) into more water-soluble forms that can be easily excreted from the body. Following the initial conjugation with glutathione, the pathway proceeds through several enzymatic steps:

The glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the glutathione conjugate by γ-glutamyltransferases and dipeptidases, leaving a cysteine S-conjugate. nih.gov

The amino group of the remaining cysteine residue is then acetylated by cysteine S-conjugate N-acetyltransferase to form the final product, a mercapturic acid (N-acetyl-L-cysteine S-conjugate). nih.gov

This final, water-soluble mercapturic acid derivative is then transported to the kidneys and eliminated in the urine. researchgate.net The detection of these derivatives in urine is a reliable biomarker for exposure to dietary isothiocyanates. nih.govresearchgate.net

Modulation of Transcription Factors (e.g., Nrf2)

A key mechanism by which isothiocyanates, including phenyl isothiocyanates, exert protective effects in cells is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, often referred to as the "Nrf2-antioxidant response element (ARE)" pathway. nih.govresearchgate.net

Under normal conditions, Nrf2 is kept at low levels by a repressor protein called Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. researchgate.netmdpi.com Keap1 contains highly reactive cysteine residues that act as sensors for cellular stress. Due to their electrophilic nature, isothiocyanates can directly react with these cysteine sensors on Keap1. nih.govmdpi.com This covalent modification of Keap1 inhibits its ability to target Nrf2 for degradation.

As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. researchgate.net Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. researchgate.net These genes include those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which bolster the cell's defense against oxidative stress and inflammation. nih.govnih.gov

Structure-Activity Relationship Studies of Phenyl Isothiocyanates

The biological efficacy of isothiocyanates is not uniform and is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies on various phenyl isothiocyanates have revealed key features that determine their potency.

Research comparing different arylalkyl isothiocyanates has shown that the length of the alkyl chain separating the phenyl ring from the isothiocyanate group is a critical determinant of activity. For instance, in studies inhibiting lung tumorigenesis, inhibitory potency was found to increase with alkyl chain length, with 8-phenyloctyl isothiocyanate and 10-phenyldecyl isothiocyanate being more potent than 6-phenylhexyl isothiocyanate. researchgate.netnih.gov This suggests that lipophilicity, which increases with chain length, plays a significant role, potentially by enhancing cell uptake and distribution. The inhibitory potency of isothiocyanates has been correlated with their partition coefficients (log P) and their reaction rates with glutathione. researchgate.netnih.gov

Furthermore, the presence of the phenyl moiety itself is not an absolute requirement for activity, as some alkyl isothiocyanates show strong inhibitory effects. researchgate.netnih.gov The substitution pattern on the phenyl ring also influences activity. For this compound, the presence of the methylthio group at the ortho-position would affect its electronic properties and steric profile compared to unsubstituted phenyl isothiocyanate or its meta- and para-isomers, thereby influencing its reactivity and interaction with biological targets. Studies on other substituted phenyl isothiocyanates have shown that electron-deficient rings can enhance reactivity. nih.gov

| Compound | Key Structural Feature | Observed Activity/Potency Note | Reference |

|---|---|---|---|

| 6-Phenylhexyl Isothiocyanate | Six-carbon alkyl chain | Potent inhibitor of lung tumorigenesis. | researchgate.net, nih.gov |

| 8-Phenyloctyl Isothiocyanate | Eight-carbon alkyl chain | Stronger inhibitor than 6-phenylhexyl isothiocyanate. | researchgate.net, nih.gov |

| 10-Phenyldecyl Isothiocyanate | Ten-carbon alkyl chain | Stronger inhibitor than 6-phenylhexyl isothiocyanate. | researchgate.net, nih.gov |

| 1-Dodecyl Isothiocyanate | Twelve-carbon alkyl chain (no phenyl group) | Highly potent; demonstrates phenyl group is not essential. | researchgate.net, nih.gov |

| 3-Pyridyl-isothiocyanate | Electron-deficient pyridine (B92270) ring | Showed the highest H2S releasing ability among tested aryl isothiocyanates. | nih.gov |

Enzymatic Hydrolysis and Degradation Pathways of Precursor Glucosinolates

Isothiocyanates like this compound are not typically present in intact plants. They are secondary metabolites formed from the enzymatic hydrolysis of precursor molecules called glucosinolates. researchgate.netnih.gov This process is a classic example of a "mustard oil bomb," a defense mechanism in cruciferous plants that is activated upon tissue damage.

The hydrolysis of glucosinolates is catalyzed by the enzyme myrosinase (a thioglucosidase), which is physically separated from its glucosinolate substrate in intact plant cells. nih.govgcirc.org When the plant tissue is crushed or damaged (e.g., by chewing or cutting), myrosinase comes into contact with the glucosinolates, initiating the hydrolysis reaction. nih.gov The enzyme cleaves the β-thioglucose bond, releasing glucose and an unstable intermediate aglycone. gcirc.org

The fate of this aglycone is heavily dependent on the surrounding chemical conditions, particularly the pH. researchgate.netunise.org

At neutral pH (around 7.0): The aglycone spontaneously undergoes a Lossen rearrangement to form the corresponding isothiocyanate. This is the default and most common pathway under neutral conditions. gcirc.orgunise.org

At acidic pH (below 5.0): Acidic conditions favor the formation of nitriles instead of isothiocyanates. nih.govgcirc.orgunise.org The myrosinase enzyme itself also exhibits reduced activity at very low pH levels (e.g., pH 3). gcirc.org

Temperature also plays a role, with mild temperatures being favorable for isothiocyanate formation, while higher temperatures can denature the myrosinase enzyme, reducing its activity. nih.govunise.orgresearchgate.net

| Condition | Primary Hydrolysis Product | Reference |

|---|---|---|

| Neutral to slightly alkaline pH (e.g., pH 7-9) | Isothiocyanates (e.g., PEITC) | unise.org |

| Acidic pH (e.g., pH 3-5) | Nitriles | gcirc.org, unise.org |

While isothiocyanates are often the focus of research, the alternative degradation products, primarily nitriles, are also of biological significance. Nitrile formation is favored not only by acidic pH but also by the presence of specific protein cofactors. researchgate.netunise.org In some plants, proteins known as nitrile-specifier proteins (NSPs) can interact with the myrosinase-glucosinolate complex to direct the breakdown of the aglycone towards nitrile formation, even under neutral pH conditions. nih.gov

The biological relevance of these nitriles is distinct from that of isothiocyanates.

Toxicity and Activity: Nitriles are generally considered less toxic and less reactive than their corresponding isothiocyanates. nih.gov This may represent a mechanism for the plant to avoid autotoxicity from the highly reactive isothiocyanates. mdpi.com

Defense and Signaling: Despite their lower reactivity, glucosinolate-derived nitriles are not inert. They have been shown to possess antifungal properties and can act synergistically with isothiocyanates to inhibit fungal growth. mdpi.com Furthermore, some nitriles are involved in plant defense signaling pathways, and their production can be increased in response to fungal or bacterial pathogens. nih.govmdpi.com This suggests that the selective formation of nitriles versus isothiocyanates allows the plant to mount a more nuanced and targeted defensive response.

Analytical Methodologies in the Research of 2 Methylthio Phenyl Isothiocyanate

Chromatographic Techniques for Qualitative and Quantitative Analysis of 2-(Methylthio)phenyl Isothiocyanate

The analysis of isothiocyanates (ITCs), including this compound, relies heavily on chromatographic methods for both qualitative identification and quantitative measurement. These techniques are essential for separating the target analyte from complex matrices, such as plant extracts or biological fluids. The inherent chemical properties of ITCs, such as their potential instability and, in some cases, volatility, necessitate carefully optimized analytical procedures. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two predominant techniques employed for the analytical determination of this class of compounds. mdpi.com Often, these separation techniques are coupled with powerful detection methods like Mass Spectrometry (MS) to achieve high sensitivity and specificity. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of isothiocyanates. mdpi.com It is particularly well-suited for non-volatile or thermally sensitive ITCs. The versatility of HPLC allows for various configurations, including different stationary phases, mobile phase compositions, and detection systems, to suit the specific analytical challenge.

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for isothiocyanate analysis. nih.govnih.gov This technique utilizes a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

In a typical RP-HPLC setup for ITCs, the mobile phase consists of a gradient or isocratic mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. nih.gov For instance, a validated method for allyl isothiocyanate used an isocratic mobile phase of water and methanol in a 30:70 (v/v) ratio. nih.gov The selection of the mobile phase composition is critical for achieving adequate retention and separation of the target ITC from other components in the sample. The accuracy and reproducibility of RP-HPLC make it a reliable method for quantitative analysis. researchgate.net

Table 1: Example of RP-HPLC Chromatographic Conditions for Isothiocyanate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | BDS HYPERSIL C18 | nih.gov |

| Mobile Phase | Water: Methanol (30:70 v/v), isocratic | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Injection Volume | 20 µL | nih.gov |

| Detection | UV at 246 nm | nih.gov |

This table presents a general example of RP-HPLC conditions used for the analysis of allyl isothiocyanate, which can be adapted for other ITCs.

For quantitative analysis, HPLC systems are frequently equipped with an Ultraviolet (UV) or Photodiode Array (PDA) detector. The isothiocyanate functional group (-N=C=S) possesses a chromophore that absorbs UV light, allowing for detection and quantification. A PDA detector offers the advantage of acquiring the entire UV spectrum for a given peak, which aids in peak identification and purity assessment. nih.gov

However, a significant challenge in the UV detection of ITCs is their relatively low UV absorbance, which can limit the sensitivity of the method. researchgate.net The detection wavelength is typically set at a maximum in the analyte's absorption spectrum to ensure the highest sensitivity; for example, allyl isothiocyanate is detected at 246 nm. nih.gov The simultaneous determination of multiple ITCs can be achieved using a PDA detector, which can monitor several wavelengths at once. nih.gov

To overcome the sensitivity limitations of UV detection and to provide definitive structural confirmation, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). mdpi.com This powerful combination provides high selectivity and sensitivity, allowing for the detection of trace amounts of ITCs in complex samples. acs.org

Different ionization sources can be used, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common choices for ITC analysis. acs.orgnih.gov APCI has been reported to be more effective than ESI for the ionization of some ITCs, such as phenethyl isothiocyanate. nih.govnih.gov Tandem MS/MS further enhances specificity by monitoring characteristic fragmentation patterns of the parent ion, making it an invaluable tool for unambiguous identification and quantification. In some applications, derivatization of ITCs with reagents like N-acetyl-l-cysteine (NAC) is performed prior to LC-MS analysis to improve chromatographic separation and ionization efficiency. acs.org

A notable challenge in the RP-HPLC analysis of ITCs is their potential for precipitation in the aqueous mobile phases, especially for less water-soluble compounds. nih.gov This precipitation can lead to losses of the injected analyte, impacting the accuracy of quantitative measurements. nih.gov Performing the analysis at elevated temperatures, a technique known as high-temperature HPLC (HTLC), can effectively mitigate this issue. nih.govresearchgate.net

Heating the HPLC column to temperatures around 60°C has been shown to significantly reduce the loss of ITCs during the chromatographic run compared to analyses performed at room temperature. nih.gov This improvement is attributed to the increased solubility of the ITCs in the mobile phase at higher temperatures. nih.gov Besides preventing precipitation, HTLC offers other advantages, including reduced analysis times due to lower mobile phase viscosity and potentially improved column efficiency. chromatographyonline.comamazonaws.com

Table 2: Effect of Column Temperature on the Recovery of Injected Isothiocyanates in RP-HPLC

| Isothiocyanate | Loss at 22°C (%) | Loss at 60°C (%) | Source |

|---|---|---|---|

| Benzyl-ITC | 11.0 | Significantly Reduced | nih.gov |

Data adapted from a study on eight different isothiocyanates, showing that losses due to precipitation were reduced by two to ten times at 60°C compared to lower temperatures. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another principal technique for the analysis of isothiocyanates, particularly those that are volatile or semi-volatile. mdpi.com The method typically involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall.

GC is almost always coupled with a mass spectrometer (GC-MS) for the analysis of ITCs. mdpi.commdpi.com The MS detector provides mass information that allows for positive identification of the compounds as they elute from the column by comparing their mass spectra to library data. researchgate.netnih.gov The PubChem database contains a GC-MS spectrum for this compound, confirming the applicability of this technique. nih.gov

A critical consideration in GC analysis of ITCs is the potential for thermal degradation of the analytes in the hot injector or column. mdpi.com To minimize this risk, optimized conditions, such as using a splitless injection mode and a low initial oven temperature (e.g., 35°C), are often employed. mdpi.com Dichloromethane (B109758) is a common solvent used for the extraction of ITCs from samples prior to GC-MS analysis. mdpi.comresearchgate.net

Table 3: Example of GC-MS Conditions for Isothiocyanate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Restek Rtx-5MS (30 m × 0.25 mm × 0.25 µm) | mdpi.com |

| Injection Mode | Splitless (1 µL) | mdpi.com |

| Injector Temp. | 210 °C | mdpi.com |

| Oven Program | 35 °C for 5 min, then ramp 8 °C/min to 210 °C, hold for 10 min | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Detector | Mass Spectrometer (MS) | mdpi.com |

This table represents typical GC-MS parameters used for the analysis of various isothiocyanates and related compounds. mdpi.com

Sample Preparation and Extraction Methods for Isothiocyanates from Biological and Plant Matrices

Effective sample preparation is a critical step for the accurate analysis of isothiocyanates from complex biological and plant materials nih.gov. The choice of extraction method depends on the properties of the target isothiocyanate and the nature of the sample matrix nih.govresearchgate.net.

Conventional Solvent Extraction

Conventional solvent extraction is a widely used method for isolating isothiocyanates from various matrices mdpi.com. This technique involves the use of an organic solvent to selectively dissolve the isothiocyanates from the sample. Dichloromethane is a frequently used solvent for the extraction of isothiocyanate hydrolysis products for subsequent GC-MS or GC-FID analysis mdpi.commdpi.com. Other solvents like ethyl acetate (B1210297) and chloroform have also been employed nih.gov. For plant materials, the sample is typically homogenized in the presence of water or a buffer to facilitate the enzymatic hydrolysis of glucosinolates to isothiocyanates before extraction mdpi.com. In some cases, particularly with seeds, a defatting step using a nonpolar solvent like n-hexane is performed prior to the main extraction mdpi.comresearchgate.net. Liquid-liquid extraction is a common approach where the isothiocyanates are partitioned from an aqueous phase, where hydrolysis occurs, into an immiscible organic solvent nih.govmdpi.comnih.gov.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a technique used for the cleanup and concentration of analytes from a sample matrix before chromatographic analysis researcher.lifenih.gov. SPE can provide higher recovery of isothiocyanates compared to conventional liquid-liquid extraction nih.gov. For the purification of isothiocyanates, a silica-based SPE cartridge can be effective nih.gov. The process typically involves loading the sample extract onto the SPE cartridge, washing away interfering compounds with a suitable solvent, and then eluting the target isothiocyanates with a different solvent nih.gov. For example, in the purification of sulforaphane (B1684495) from broccoli, ethyl acetate was used as a washing solvent and dichloromethane as the eluting solvent nih.gov. Another study utilized a C18 SPE column, preconditioned with methanol and water, to isolate isothiocyanates from plant water extracts, which were then eluted with isopropanol mostwiedzy.pl.

Hydrolysis Techniques (e.g., Enzymatic, Acidic)

Isothiocyanates in plants are typically present as their precursor glucosinolates. To analyze the isothiocyanates, these precursors must first be hydrolyzed nih.govresearcher.life. This is most commonly achieved through enzymatic hydrolysis using the enzyme myrosinase, which is naturally present in the plant but physically separated from the glucosinolates google.com. When the plant tissue is damaged (e.g., by cutting or chewing), myrosinase comes into contact with the glucosinolates and catalyzes their conversion to isothiocyanates google.com. In the laboratory, this process can be mimicked by homogenizing the plant material in water or a buffer to activate the endogenous myrosinase mdpi.com. The efficiency of this enzymatic hydrolysis is influenced by factors such as pH and temperature nih.gov. A neutral pH generally favors the formation of isothiocyanates, while acidic conditions can lead to the formation of other products like nitriles mdpi.comresearchgate.net. In some procedures, the plant material is incubated in water at a controlled temperature (e.g., 37°C) for a period to allow for complete hydrolysis before extraction mostwiedzy.pl. It is also possible to deactivate the endogenous myrosinase, extract the intact glucosinolates, and then use an external source of myrosinase to control the hydrolysis mdpi.com.

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis nih.govresearcher.life. For isothiocyanates, derivatization can enhance their stability and detectability, particularly for analysis by high-performance liquid chromatography (HPLC) where a chromophore is beneficial researchgate.netresearcher.life. One common derivatization strategy involves reacting the isothiocyanate with a compound containing a primary or secondary amine to form a stable thiourea derivative nih.gov. Ammonia can be used to convert isothiocyanates to their corresponding thioureas, which possess a UV-absorbing chromophore suitable for LC analysis nih.govresearchgate.net. Another approach is the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol, which is highly selective for isothiocyanates mdpi.com. Additionally, isothiocyanates can be derivatized with N-acetyl-L-cysteine to form dithiocarbamates, which can then be analyzed by HPLC nih.govmostwiedzy.pl. While derivatization is more commonly employed for HPLC analysis, it can also be used in GC to improve the chromatographic properties of certain analytes.

Table 2: Derivatization Reagents for Isothiocyanate Analysis

| Reagent | Derivative Formed | Analytical Advantage | Primary Technique |

|---|---|---|---|

| Ammonia | Thiourea | Introduces a UV-absorbing chromophore. | HPLC |

| 1,2-Benzenedithiol | 1,3-Benzenedithiole-2-thione | Highly selective reaction, forms a stable derivative. | HPLC, GC-MS |

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate (B8719985) | Forms stable derivatives suitable for HPLC-MS analysis. | HPLC-MS |

This table summarizes common derivatization strategies for isothiocyanates.

Derivatization with 1,2-Benzenedithiol (BDT)

A widely utilized method for the quantification of total isothiocyanates is the cyclocondensation reaction with 1,2-benzenedithiol (BDT). This method is noted for its high selectivity towards the isothiocyanate functional group.

Reaction Principle

The reaction involves the nucleophilic attack of the thiol groups of BDT on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This leads to the formation of an unstable dithiocarbamate intermediate. Subsequently, through intramolecular cyclization, this intermediate forms a stable five-membered cyclic product, 1,3-benzodithiole-2-thione, and releases the corresponding amine. nih.govresearchgate.net

Analytical Procedure and Detection

Typically, the derivatization reaction is carried out by heating the sample containing the isothiocyanate with an excess of BDT in a buffered solution (e.g., potassium phosphate buffer, pH 8.5) at an elevated temperature (around 65°C) for a defined period (e.g., 1-2 hours). nih.gov The resulting product, 1,3-benzodithiole-2-thione, is a chromophoric compound that can be quantified spectrophotometrically, typically at a wavelength of 365 nm. nih.govnih.gov For enhanced sensitivity and specificity, the reaction mixture can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. researchgate.netnih.gov This chromatographic separation allows for the isolation of the 1,3-benzodithiole-2-thione peak from other matrix components, leading to more accurate quantification. nih.gov The sensitivity of this method can be further improved to the picomole level by using HPLC. nih.gov

It is important to note that while this method is excellent for determining the total isothiocyanate content, it results in a single derivatization product for all isothiocyanates. mostwiedzy.pl Therefore, it does not provide information on the specific profile of individual isothiocyanates in a sample containing a mixture.

Derivatization with N-Acetyl-L-cysteine (NAC)

An alternative and widely adopted derivatization strategy for the individual analysis of isothiocyanates involves the use of N-Acetyl-L-cysteine (NAC). This method is based on the initial step of the mercapturic acid pathway, which is the primary route for the in vivo metabolism of isothiocyanates.

Reaction Principle

The thiol group of NAC adds to the electrophilic carbon of the isothiocyanate group of this compound, forming a stable dithiocarbamate conjugate. mostwiedzy.pl This reaction mimics the natural detoxification process in biological systems.

Analytical Procedure and Detection

The derivatization is typically performed by incubating the isothiocyanate-containing sample with a solution of NAC and sodium bicarbonate in an aqueous-organic solvent mixture. mostwiedzy.plnih.gov Optimal conditions for this reaction for a range of isothiocyanates have been reported as using a 0.2 M NAC and 0.2 M NaHCO3 solution and incubating for 1 hour at 50°C. mostwiedzy.plnih.gov

The resulting ITC-NAC conjugates are amenable to analysis by RP-HPLC coupled with diode-array detection (DAD) and mass spectrometry (MS). mostwiedzy.plnih.gov HPLC-DAD allows for the separation and quantification of individual isothiocyanate derivatives based on their retention times and UV-Vis spectra, while mass spectrometry provides structural confirmation based on the mass-to-charge ratio of the parent ion and its fragmentation patterns. mostwiedzy.plnih.gov This method allows for the simultaneous qualitative and quantitative determination of multiple isothiocyanates in a single analytical run. mostwiedzy.pl

Method Validation Parameters (Linearity, Precision, Accuracy, Detection Limits)

Linearity

Linearity assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a linear regression analysis of the calibration curve.

| Compound | Linear Range (nmol/mL) | Correlation Coefficient (R²) |

| Methyl ITC | 5 - 100 | 0.998 |

| Ethyl ITC | 5 - 100 | 0.997 |

| Allyl ITC | 5 - 100 | 0.999 |

| Phenyl ITC | 5 - 100 | 0.991 |

| Benzyl (B1604629) ITC | 5 - 100 | 0.996 |

| Phenylethyl ITC | 5 - 100 | 0.998 |

| 3-(Methylthio)propyl ITC | 5 - 100 | 0.999 |

| 4-(Methylthio)butyl ITC | 5 - 100 | 0.999 |

| Sulforaphane | 5 - 100 | 0.999 |

| Data derived from a validated method for the specified isothiocyanates using NAC derivatization and HPLC-DAD-MS analysis. mostwiedzy.plnih.gov |

Precision

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

| Compound | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

| Methyl ITC | 2.1 | 4.5 |

| Ethyl ITC | 1.8 | 3.9 |

| Allyl ITC | 1.5 | 3.2 |

| Phenyl ITC | 2.5 | 5.1 |

| Benzyl ITC | 1.9 | 4.2 |

| Phenylethyl ITC | 1.7 | 3.8 |

| 3-(Methylthio)propyl ITC | 1.6 | 3.5 |

| 4-(Methylthio)butyl ITC | 1.4 | 3.1 |

| Sulforaphane | 1.3 | 2.9 |

| Data derived from a validated method for the specified isothiocyanates using NAC derivatization and HPLC-DAD-MS analysis. mostwiedzy.plnih.gov |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured.

| Compound | Recovery (%) |

| Methyl ITC | 92.5 |

| Ethyl ITC | 95.1 |

| Allyl ITC | 98.3 |

| Phenyl ITC | 88.7 |

| Benzyl ITC | 93.4 |

| Phenylethyl ITC | 96.2 |

| 3-(Methylthio)propyl ITC | 97.8 |

| 4-(Methylthio)butyl ITC | 101.2 |

| Sulforaphane | 103.7 |

| Data derived from a validated method for the specified isothiocyanates using NAC derivatization and HPLC-DAD-MS analysis. mostwiedzy.plnih.gov |

Detection Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

| Compound | LOD (nmol/mL) | LOQ (nmol/mL) |

| Methyl ITC | 4.93 | 14.79 |

| Ethyl ITC | 3.89 | 11.67 |

| Allyl ITC | 2.54 | 7.62 |

| Phenyl ITC | 4.21 | 12.63 |

| Benzyl ITC | 3.15 | 9.45 |

| Phenylethyl ITC | 2.87 | 8.61 |

| 3-(Methylthio)propyl ITC | 2.11 | 6.33 |

| 4-(Methylthio)butyl ITC | 1.95 | 5.85 |

| Sulforaphane | 1.72 | 5.16 |

| Data derived from a validated method for the specified isothiocyanates using NAC derivatization and HPLC-DAD-MS analysis. mostwiedzy.pl |

Computational and in Silico Studies of 2 Methylthio Phenyl Isothiocyanate

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies focusing exclusively on 2-(Methylthio)phenyl isothiocyanate are not widely available in published literature, the methodology is well-established for related isothiocyanate compounds.

Typically, these simulations involve preparing the 3D structure of this compound and docking it into the active site of a target protein. For instance, studies on other isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have explored their interactions with proteins like deubiquitinases (USP14 and UCHL5). nih.govnih.gov Such studies use programs like AutoDock Vina to predict binding affinities and interaction patterns, highlighting key amino acid residues involved in the binding. nih.gov For this compound, a similar approach would elucidate its potential to interact with various enzymatic targets, with the methylthio group and the isothiocyanate group playing key roles in forming hydrophobic and covalent interactions, respectively.

The predicted binding energy and the specific interactions (e.g., hydrogen bonds, van der Waals forces, and potential covalent bonds formed by the electrophilic isothiocyanate group) would be the primary outputs of such a study. These findings are instrumental in screening for potential biological targets and understanding the compound's mechanism of action at a molecular level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational changes and its interactions with its environment, such as a solvent or a biological membrane. For this compound, MD simulations would complement molecular docking by revealing the stability of the predicted protein-ligand complex.

While specific MD simulation studies for this compound are not readily found in scientific literature, the methodology has been applied to similar small molecules. An MD simulation would typically start with the docked complex of this compound and its target protein. Over a simulation trajectory of nanoseconds to microseconds, the movements of all atoms in the system are calculated. This allows for the analysis of the stability of the binding pose, the flexibility of the ligand in the active site, and the role of water molecules in mediating the interaction. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be analyzed to assess the stability of the complex and the flexibility of the protein structure upon ligand binding.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound can provide valuable information about its geometry, electronic properties, and reactivity.

These calculations can determine the optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps in predicting how the molecule will interact with other species. For this compound, the electrophilic nature of the isothiocyanate group would be a key feature highlighted by MEP analysis.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. While specific computational SAR studies for this compound are not detailed in the available literature, the principles can be applied by comparing it to other isothiocyanates.

Computational SAR models often involve generating a series of related compounds and calculating various molecular descriptors for each. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). By correlating these descriptors with experimentally determined biological activity, a quantitative structure-activity relationship (QSAR) model can be built.

For isothiocyanates, the nature of the side chain attached to the N=C=S group significantly impacts activity. For example, studies on arylalkyl isothiocyanates have shown that the length of the alkyl chain can influence their potency as inhibitors of certain enzymes. In the case of this compound, the methylthio group at the ortho position of the phenyl ring is a key structural feature. A computational SAR study would involve comparing its predicted activity with isomers where the methylthio group is at the meta or para position, or with analogs having different substituents on the phenyl ring.

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction and Analysis

In silico ADME prediction is a crucial part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models and tools are used to predict these properties for this compound based on its structure. Public databases like PubChem provide computed properties that are foundational for these predictions.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 181.28 g/mol | Influences absorption and distribution; generally, lower molecular weight is favorable for oral absorption. |

| XLogP3 | 3.8 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors is a factor in good membrane permeability. |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom can act as a hydrogen bond acceptor. |

| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |

| Topological Polar Surface Area (TPSA) | 48.3 Ų | A TPSA below 140 Ų is generally associated with good oral bioavailability. |

These predicted properties suggest that this compound likely has good passive absorption through cell membranes. However, its high lipophilicity might lead to extensive distribution into fatty tissues and potential for metabolic breakdown through pathways targeting the methylthio group or the aromatic ring. In silico tools can further predict its potential for interacting with metabolic enzymes like cytochrome P450s and its likelihood of being a substrate for efflux transporters.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes for 2-(Methylthio)phenyl Isothiocyanate Analogues

The development of new and efficient methods for synthesizing analogues of this compound is a fundamental area for future research. While traditional methods like those using thiophosgene (B130339) are effective, they often come with significant safety concerns. smolecule.com Green chemistry approaches, such as microwave-assisted synthesis and the use of solid-supported reagents like Claycop, offer more environmentally friendly alternatives, though they may currently have limitations in yield and scalability. smolecule.com

Future synthetic efforts should focus on several key areas:

Development of Catalytic Methods: Investigating novel catalysts to improve the efficiency and selectivity of isothiocyanate formation.

Flow Chemistry Applications: Adapting existing synthetic methods to continuous flow systems could enhance safety, scalability, and product consistency.

Diversity-Oriented Synthesis: Creating libraries of diverse this compound analogues with various substitution patterns on the phenyl ring to explore structure-activity relationships.

A comparative analysis of current and potential future synthetic methodologies is presented below:

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Thiophosgene-based | High yield, well-established | High toxicity of reagent | Development of safer alternatives |

| Microwave-assisted | Rapid, solvent-free potential | Modest yields, specialized equipment | Optimization of reaction conditions and catalyst development |

| Claycop (solid-supported) | Eco-friendly, easy product isolation | Potential for metal waste | Catalyst immobilization and reusability studies |

| Flow Chemistry | Enhanced safety, scalability, consistency | Initial setup costs | Adaptation of current methods to flow reactors |

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount. Isothiocyanates, in general, are known to interact with a variety of cellular targets. For instance, phenethyl isothiocyanate (PEITC) has been shown to induce oxidative damage in cancer cells and inhibit inflammation. mdpi.commdpi.com The biological activities of isothiocyanates are often attributed to their ability to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. bohrium.com

Future research should aim to:

Identify Specific Molecular Targets: Utilize techniques like proteomics and affinity chromatography to identify the specific proteins and enzymes that this compound interacts with.

Elucidate Signaling Pathways: Investigate how this compound modulates key cellular signaling pathways, such as those involved in inflammation (e.g., NF-κB) and cell survival (e.g., Akt). mdpi.com

Characterize Metabolites: Determine the metabolic fate of this compound within biological systems and assess the bioactivity of its metabolites.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Systems

The ability to accurately detect and quantify this compound and its metabolites in complex biological and environmental samples is crucial for both mechanistic studies and potential future applications. Techniques like high-performance liquid chromatography (HPLC) have been used for the analysis of phenyl isothiocyanate derivatives. nih.gov

Future analytical research should focus on:

Increasing Sensitivity and Selectivity: Developing methods with lower detection limits to enable the analysis of trace amounts of the compound.

Mass Spectrometry-Based Approaches: Employing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for unambiguous identification and quantification.

Developing Biosensors: Creating novel biosensors for the rapid and real-time detection of this compound in various matrices.

Application of Advanced Computational Methods for Drug Discovery and Optimization

Computational approaches have become indispensable tools in modern drug discovery, offering a way to accelerate the identification and optimization of lead compounds. nih.gov These methods can be applied to this compound to predict its properties and guide the design of more potent and selective analogues.

Key areas for the application of computational methods include:

Molecular Docking: Simulating the interaction of this compound and its analogues with potential protein targets to predict binding affinity and mode.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the chemical structure of analogues to their biological activity.

Pharmacophore Modeling: Identifying the key structural features required for biological activity to guide the design of new compounds.

Fragment-Based Drug Discovery (FBDD): Using computational techniques to identify and link small molecular fragments to create novel lead compounds. nih.gov

The integration of computational and experimental approaches holds significant promise for accelerating the discovery and development of new therapeutics based on the this compound scaffold. frontiersin.orgresearchgate.net

Investigation of Synergistic Effects with Other Bioactive Compounds

Exploring the potential synergistic effects of this compound with other bioactive compounds is a promising avenue for future research. The combination of different bioactive agents can often lead to enhanced efficacy and reduced side effects. For example, studies have shown that the combination of isothiocyanates like sulforaphane (B1684495) and phenethyl isothiocyanate can have synergistic anti-inflammatory effects. researchgate.netnih.gov Similarly, combining isothiocyanates with other natural compounds like curcumin (B1669340) has also demonstrated synergistic potential. researchgate.netnih.gov

Future investigations should explore combinations of this compound with:

Other Isothiocyanates: Investigating whether combining it with compounds like sulforaphane or phenethyl isothiocyanate leads to enhanced biological activity. researchgate.net

Natural Products: Studying its interaction with other well-known bioactive compounds from natural sources, such as polyphenols and flavonoids.

Conventional Drugs: Assessing its potential to enhance the efficacy of existing drugs, for example, in combination with chemotherapy agents to potentially improve cancer treatment outcomes. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methylthio)phenyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reactions of the corresponding amine (e.g., 2-(Methylthio)aniline) with thiophosgene under mild conditions (0–5°C, inert atmosphere) to achieve yields >75% . Alternatively, carbon disulfide and di-tert-butyl dicarbonate in dimethylbenzene at 60°C catalyze isothiocyanate formation with reduced toxicity risks . Solvent choice (e.g., dichloromethane vs. toluene) and stoichiometric ratios of thiophosgene to amine (1.2:1) are critical for minimizing by-products. Purification via vacuum distillation or column chromatography (hexane/ethyl acetate) is recommended.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : <sup>1</sup>H NMR should show aromatic protons (δ 6.8–7.5 ppm) and methylthio group (δ 2.5 ppm). <sup>13</sup>C NMR confirms the isothiocyanate carbon at δ ~125 ppm .

- IR : A sharp peak near 2050–2100 cm<sup>−1</sup> confirms the -N=C=S group .

- Mass Spectrometry : Molecular ion peak at m/z 183–185 (C8H7NS2<sup>+</sup>) with fragmentation patterns matching thiourea derivatives .

Advanced Research Questions

Q. What reaction mechanisms underlie the nucleophilic addition of amines to this compound?

- Mechanistic Analysis : The electrophilic isothiocyanate group (-N=C=S) reacts with nucleophiles (e.g., amines) via a two-step process:

Nucleophilic Attack : The amine attacks the carbon in -N=C=S, forming a tetrahedral intermediate.

Proton Transfer : Loss of H<sup>+</sup> yields a thiourea derivative. Computational studies suggest the methylthio substituent enhances electrophilicity due to electron-withdrawing effects . Kinetic studies in polar aprotic solvents (DMF, THF) show pseudo-first-order dependence on amine concentration .

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

- Data Contradiction Analysis : Discrepancies in IR or NMR data may arise from:

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3; shifts in -N=C=S IR peaks (~20 cm<sup>−1</sup>) are solvent-dependent .

- Tautomerism : Thiocyanate-thiourethane equilibria in solution can alter spectral profiles. Use low-temperature NMR to stabilize the dominant form .

- Cross-Validation : Reference NIST Chemistry WebBook (δ 125 ppm for -N=C=S in <sup>13</sup>C NMR) and PubChem CID entries (e.g., CID 90021) to align experimental data .

Q. What strategies mitigate safety risks when handling this compound in laboratory settings?

- Safety Protocol Design :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure .

- Spill Management : Neutralize spills with 10% sodium bicarbonate, then absorb with inert material (vermiculite) .

- Waste Disposal : Hydrolyze residual compound with 1M NaOH (1:10 v/v) to convert isothiocyanate to less toxic thiourea derivatives before disposal .

Q. How does the methylthio substituent influence the biological activity of this compound compared to analogs?

- Structure-Activity Relationship (SAR) : The methylthio group enhances lipophilicity (logP ~2.8), improving membrane permeability in cellular assays . In enzymatic inhibition studies, it increases binding affinity to cysteine proteases (e.g., caspase-3) by forming disulfide bridges with active-site thiols . Contrast with chloro-substituted analogs (e.g., 4-Chloro-2-methylphenyl isothiocyanate), where electron-withdrawing groups reduce nucleophilic reactivity by 30% .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.